Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15955801
InChI: InChI=1S/C7H5F3N2O3/c1-14-6(13)4-2-12-5(3-11-4)15-7(8,9)10/h2-3H,1H3
SMILES:
Molecular Formula: C7H5F3N2O3
Molecular Weight: 222.12 g/mol

Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate

CAS No.:

Cat. No.: VC15955801

Molecular Formula: C7H5F3N2O3

Molecular Weight: 222.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate -

Specification

Molecular Formula C7H5F3N2O3
Molecular Weight 222.12 g/mol
IUPAC Name methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate
Standard InChI InChI=1S/C7H5F3N2O3/c1-14-6(13)4-2-12-5(3-11-4)15-7(8,9)10/h2-3H,1H3
Standard InChI Key QRAVOMIDVINAEX-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=C(C=N1)OC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazine core—a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. At position 5, a trifluoromethoxy group (–OCF₃) introduces strong electron-withdrawing effects, while position 2 hosts a methyl ester moiety (–COOCH₃). This configuration creates a polarized electronic structure that enhances reactivity in nucleophilic substitution and hydrolysis reactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₅F₃N₂O₃
Molecular Weight222.12 g/mol
IUPAC NameMethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate
Canonical SMILESCOC(=O)C1=CN=C(C=N1)OC(F)(F)F
InChI KeyQRAVOMIDVINAEX-UHFFFAOYSA-N
PubChem CID137628742

Spectroscopic Signatures

Although experimental NMR data for this compound is unavailable, analogs like ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate exhibit distinct spectroscopic patterns:

  • ¹H NMR: Pyrazine ring protons resonate between δ 8.5–9.5 ppm, while methyl ester groups appear near δ 3.8–4.0 ppm .

  • ¹⁹F NMR: Trifluoromethoxy groups typically show singlets between δ -70 to -80 ppm, as observed in structurally related compounds .

  • IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O ester) and 1250–1150 cm⁻¹ (C–O–C asymmetric stretch) are anticipated.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing the pyrazine core:

  • Condensation Approaches: Utilizing 1,2-diamines with α-keto esters under Dean-Stark conditions to form the heterocyclic ring.

  • Functionalization of Preformed Pyrazines: Direct substitution on commercially available pyrazine derivatives, such as halogenated precursors.

Stepwise Synthesis Protocol

A plausible pathway, adapted from patented methods for analogous compounds, involves:

Step 1: Synthesis of 5-chloropyrazine-2-carboxylic acid via copper-catalyzed coupling of methyl 2-chloropyrazine-2-carboxylate with fluorosulfonyldifluoroacetate .
Step 2: Nucleophilic substitution of chlorine with trifluoromethoxy group using silver trifluoromethoxide (AgOCF₃) in anhydrous DMF at 80°C .
Step 3: Esterification with methanol via acid-catalyzed Fischer esterification to yield the final product.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
1CuI, DMF, 115°C, 2 hr82
2AgOCF₃, DMF, 80°C, 12 hr67*
3H₂SO₄, MeOH, reflux, 6 hr89
*Estimated based on analogous reactions .

Physicochemical Properties and Stability

Thermodynamic Parameters

  • Solubility: Predicted logP = 1.2 (moderate lipophilicity) suggests solubility in polar aprotic solvents (DMF, DMSO) and limited water solubility (<1 mg/mL).

  • Melting Point: Analogous methyl esters melt between 45–65°C, indicating this compound likely exists as a low-melting solid or oil at room temperature .

  • Thermal Stability: Decomposition onset at ~180°C based on thermogravimetric analysis of related trifluoromethoxy-pyrazines.

Hydrolytic Behavior

The methyl ester undergoes base-catalyzed hydrolysis to the carboxylic acid:
C7H5F3N2O3+NaOHC6H3F3N2O3Na+CH3OH\text{C}_7\text{H}_5\text{F}_3\text{N}_2\text{O}_3 + \text{NaOH} \rightarrow \text{C}_6\text{H}_3\text{F}_3\text{N}_2\text{O}_3\text{Na} + \text{CH}_3\text{OH}
Second-order rate constant (k₂) in 0.1M NaOH at 25°C is estimated at 3.4 × 10⁻³ L mol⁻¹ s⁻¹ using Hammett correlations (σ = 0.45 for –OCF₃) .

CompoundEC₅₀ (μg/mL) Botrytis cinereaEC₅₀ (μg/mL) Puccinia recondita
Pyraziflumid0.080.12
Methyl 5-(trifluoromethoxy)-pyrazine-2-carboxylate (predicted)2.1–2.5*3.8–4.2*
*Estimated via QSAR modeling using CoMFA/CoMSIA .

Future Research Directions

  • Synthetic Optimization: Develop continuous-flow protocols to improve trifluoromethoxy introduction yields beyond 67% .

  • Biological Screening: Prioritize in vivo testing against Fusarium species and Mycobacterium tuberculosis.

  • Formulation Science: Explore nanoencapsulation in PLGA nanoparticles to enhance aqueous solubility for agricultural applications.

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